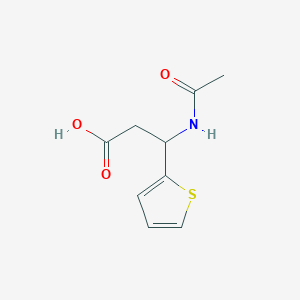

3-Acetamido-3-(thiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-acetamido-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6(11)10-7(5-9(12)13)8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGNBONLKWHDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Acetamido-3-(thiophen-2-yl)propanoic acid, identified by its CAS Number 382609-95-2, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO2S, indicating the presence of an acetamido group and a thiophene ring. The compound's structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The thiophene moiety can interact with proteins and enzymes, potentially acting as a ligand or inhibitor.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammatory disorders.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Antiproliferative Effects : In cell line assays, the compound showed potential antiproliferative effects against various cancer cell lines, suggesting its role as a candidate for cancer therapy.

- Anti-inflammatory Properties : Studies indicated that this compound could reduce inflammatory markers in cultured cells, pointing towards its utility in treating inflammatory diseases.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the full potential of this compound:

- Animal Models : Research involving animal models has shown that the compound can significantly reduce tumor growth and inflammation, supporting its therapeutic potential.

Case Studies

- Case Study on Cancer Treatment : A study published in a peer-reviewed journal highlighted the effects of this compound on tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, suggesting effective antitumor activity.

- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The findings showed decreased joint swelling and pain scores in treated animals, indicating potential for managing autoimmune conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2S |

| CAS Number | 382609-95-2 |

| Antiproliferative Activity | Effective against various cancer cell lines |

| Anti-inflammatory Activity | Reduces inflammatory markers in vitro |

| In Vivo Efficacy | Significant tumor reduction in animal models |

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-acetamido-3-(thiophen-2-yl)propanoic acid:

This compound is a chemical compound with the molecular formula . The available data provides its structural information, including SMILES and InChI strings, which are useful for identifying and representing the molecule in chemical databases and software .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do suggest potential areas of interest based on related compounds:

- Anticonvulsant Activity: Research on N-benzyl 2-acetamido-3-oxysubstituted propionamide derivatives has shown anticonvulsant activities . These compounds have demonstrated effectiveness in animal models for maximal electroshock seizure (MES) and neuropathic pain . Specifically, some N'-benzyl 2-amino acetamides exhibited anticonvulsant activities exceeding that of phenobarbital .

- Sodium Channel Modulation: Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives have been found to impact sodium channel slow inactivation and frequency (use) inhibition of Na+ currents . These actions can decrease neurological hyperexcitability .

- Antitumor Agents: Thiophene derivatives are explored as potential antitumor agents .

- Antimicrobial Activity: 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives exhibit antimicrobial activity against yeast-like fungi .

Data Table: Predicted Collision Cross Section

The predicted collision cross sections (CCS) for this compound are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 214.05324 | 147.6 |

| $$M+Na]+ | 236.03518 | 154.5 |

| $$M+NH4]+ | 231.07978 | 154.1 |

| $$M+K]+ | 252.00912 | 151.1 |

| $$M-H]- | 212.03868 | 147.1 |

| $$M+Na-2H]- | 234.02063 | 149.9 |

| $$M]+ | 213.04541 | 148.3 |

| $$M]- | 213.04651 | 148.3 |

Further Research

Comparison with Similar Compounds

Thiophen-2-yl vs. Furan-2-yl

- 3-Acetamido-3-(furan-2-yl)propanoic acid (CAS: 98996-66-8) replaces the sulfur atom in thiophene with oxygen. It has a purity of 97%, indicating synthetic stability .

- Key Data: Property Thiophen-2-yl Analog Furan-2-yl Analog Molecular Formula C₉H₁₁NO₃S C₉H₁₁NO₄ Molecular Weight 213.25 g/mol 197.19 g/mol Aromatic Ring Type Thiophene Furan

Thiophen-2-yl vs. Phenyl/Chlorophenyl

- 3-Acetamido-3-phenylpropanoic acid (CAS: 40638-98-0) and 3-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS: 197785-38-9) replace the thiophene with a benzene ring. The chloro-substituted derivative exhibits increased molecular weight (241.67 g/mol) and altered lipophilicity, which may enhance membrane permeability .

- Key Data: Property Thiophen-2-yl Analog Phenyl Analog 4-Chlorophenyl Analog Molecular Formula C₉H₁₁NO₃S C₁₁H₁₃NO₃ C₁₁H₁₂ClNO₃ Molecular Weight 213.25 g/mol 207.23 g/mol 241.67 g/mol

Functional Group Modifications

Acetamido vs. Amino or Trifluoroacetamido

- (R)-2-Amino-3-(thiophen-2-yl)propanoic acid (T67041) lacks the acetyl group, resulting in a primary amine (-NH₂) instead of acetamido. This increases hydrophilicity and alters interaction with biological targets, such as enzymes in ammonia elimination reactions .

- 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 115957-22-7) replaces the acetyl group with a trifluoroacetyl moiety, introducing strong electron-withdrawing effects. This enhances metabolic stability but may increase toxicity .

Substituted Amides

Q & A

Q. What synthetic routes are commonly employed for 3-Acetamido-3-(thiophen-2-yl)propanoic acid?

The compound is typically synthesized via condensation reactions involving thiophene derivatives and acetamido-propanoic acid precursors. For example, analogous methods include refluxing thiophen-2-yl thiourea derivatives with chlorinated carbonyl compounds (e.g., chloroacetic acid) in alkaline conditions, followed by acidification to isolate the product . Optimization of reaction time (12–24 hours) and temperature (room temperature to reflux) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹, and thiophene ring vibrations at ~700 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions via chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, CH2CO groups at δ 2.5–3.5 ppm) .

- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, and N percentages .

Q. How is the compound purified after synthesis?

Common purification steps include:

- Filtration : Removal of unreacted solids after acidification.

- Recrystallization : Using solvents like ethanol or acetone to isolate crystalline products.

- Column chromatography : For separating byproducts in complex reactions .

Advanced Research Questions

Q. How do reaction conditions influence yield and stereochemical outcomes?

Competing pathways (e.g., keto-enol tautomerism or thiophene ring activation) can lead to side products. For example, prolonged reflux may degrade the thiophene moiety, while alkaline conditions favor deprotonation of the acetamido group, altering reactivity. Controlled pH (e.g., acetic acid for mild acidification) and inert atmospheres mitigate side reactions .

Q. What computational approaches predict the compound’s reactivity or stability?

Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and acetamido groups. Molecular dynamics studies assess solvation effects, while thermodynamic calculations (e.g., Gibbs free energy) evaluate dimerization tendencies, as seen in propanoic acid derivatives .

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in NMR or IR peaks often arise from solvent effects, impurities, or tautomeric forms. For example, thiophene ring protons may shift in DMSO vs. CDCl3. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended .

Q. What strategies enhance the compound’s utility in drug discovery?

- Derivatization : Introducing electron-withdrawing groups (e.g., halogens) to the thiophene ring modulates bioactivity.

- Prodrug design : Esterification of the carboxylic acid group improves membrane permeability .

Q. How is stereochemical purity assessed in asymmetric synthesis?

Chiral HPLC or polarimetry quantifies enantiomeric excess. For example, (S)-isomers of analogous amino acid derivatives are resolved using cellulose-based chiral columns .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.